molecular formula C66H74CaF2N4O13 B15145296 calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

Número de catálogo: B15145296
Peso molecular: 1209.4 g/mol
Clave InChI: SHZPNDRIDUBNMH-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structure The compound, commonly known as Atorvastatin Calcium Trihydrate (CAS: 344423-98-9), is a synthetic statin with the molecular formula C₆₆H₇₄CaF₂N₄O₁₃ and a molecular weight of 1,195.42 g/mol . It is the calcium salt of (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid in a trihydrate crystalline form .

Mechanism of Action and Therapeutic Use
Atorvastatin Calcium is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . It reduces hepatic and plasma cholesterol levels, making it a first-line therapy for hyperlipidemia and cardiovascular disease prevention . The drug is classified as a BCS Class II compound due to its low solubility in aqueous solutions (pH ≤ 4) and oral bioavailability of ~14%, attributed to extensive first-pass metabolism .

Propiedades

IUPAC Name

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZPNDRIDUBNMH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74CaF2N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl and phenylcarbamoyl groups, and the final assembly of the dihydroxyheptanoate backbone. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and purity of the final product.

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and phenylcarbamoyl groups play a crucial role in binding to target proteins or enzymes, while the dihydroxyheptanoate backbone facilitates the compound’s stability and solubility. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Key Structural Analogs and Impurities

Atorvastatin Calcium has several pharmacopeial impurities and related compounds, which differ in substituents or stereochemistry, impacting their pharmacological and physicochemical properties.

Table 1: Structural Comparison of Atorvastatin and Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Atorvastatin Biological Relevance
Atorvastatin Calcium Trihydrate C₆₆H₇₄CaF₂N₄O₁₃ 1,195.42 Reference compound Active pharmaceutical ingredient (API)
Desfluoroatorvastatin (Imp. A) C₆₆H₇₄CaN₄O₁₃ 1,175.44 Lacks 4-fluorophenyl group at pyrrole C2 position Reduced HMG-CoA inhibitory activity
Atorvastatin Related Compound C C₆₆H₆₈CaF₂N₄O₁₀ 1,155.34 Bis(4-fluorophenyl) at pyrrole C2 and C3 positions Altered binding affinity to HMG-CoA
Atorvastatin Related Compound H C₆₆H₆₆CaF₄N₄O₁₀ 1,191.34 Additional 4-fluorophenyl at pyrrole C3 position Potential metabolite with unknown activity
Atorvastatin Impurity Q C₃₃H₃₃FN₂O₄ 540.62 Simplified pyrrole ring lacking hydroxyheptanoate Inactive degradation product

Pharmacokinetic and Physicochemical Differences

Solubility and Bioavailability :

  • Atorvastatin Calcium Trihydrate has lower aqueous solubility compared to its anhydrous form, which may affect dissolution rates .
  • Analogs like desfluoroatorvastatin exhibit even lower solubility due to the absence of the electronegative fluorine atom, critical for hydrophobic interactions with HMG-CoA reductase .

Metabolic Stability :

  • The 4-fluorophenyl group in Atorvastatin enhances metabolic stability by resisting oxidative degradation in the liver . Analogs lacking this group (e.g., desfluoroatorvastatin) are more susceptible to rapid clearance .

Potency :

  • Atorvastatin Calcium has an IC₅₀ of ~8 nM for HMG-CoA reductase inhibition, whereas desfluoroatorvastatin shows a 10-fold reduction in potency (IC₅₀ ~80 nM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.